molecular formula C20H13BrF2N4S B15098042 4-{4-(4-bromophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

4-{4-(4-bromophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B15098042
M. Wt: 459.3 g/mol
InChI Key: FWPNHVYZNJPDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazole class, characterized by a heterocyclic core modified with a 4-bromophenyl group, a pyridine ring, and a (2,6-difluorobenzyl)sulfanyl substituent. The 2,6-difluorobenzyl group confers electron-withdrawing effects and steric bulk, influencing both chemical reactivity and biological activity .

Properties

Molecular Formula

C20H13BrF2N4S

Molecular Weight

459.3 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-5-[(2,6-difluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H13BrF2N4S/c21-14-4-6-15(7-5-14)27-19(13-8-10-24-11-9-13)25-26-20(27)28-12-16-17(22)2-1-3-18(16)23/h1-11H,12H2

InChI Key

FWPNHVYZNJPDBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(4-bromophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-bromophenylhydrazine with 2,6-difluorobenzyl chloride to form the corresponding hydrazone. This intermediate is then cyclized with thiourea to yield the triazole ring. Finally, the triazole intermediate is coupled with 4-bromopyridine under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-{4-(4-bromophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

4-{4-(4-bromophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-(4-bromophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound's structural analogs differ primarily in substituents on the triazole core and benzyl groups:

Compound Name / ID Substituent Modifications Key Effects on Properties Reference
4-{4-(4-Bromophenyl)-5-[(4-Methylbenzyl)sulfanyl]-4H-1,2,4-Triazol-3-yl}Pyridine () 4-Methylbenzyl (vs. 2,6-Difluorobenzyl) Reduced electron-withdrawing effect; increased lipophilicity due to methyl group
4-{4-(4-Bromophenyl)-5-[(2,6-Dichlorobenzyl)sulfanyl]-4H-1,2,4-Triazol-3-yl}Pyridine () 2,6-Dichlorobenzyl (vs. 2,6-Difluorobenzyl) Higher electronegativity and steric hindrance; potential for altered metabolic stability
4-(5-((3-Fluorobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)Pyridine (Compound 5q, ) 3-Fluorobenzyl (vs. 2,6-Difluorobenzyl) Mono-fluorination reduces electron-withdrawing effect; meta-substitution alters steric interactions
4-(5-((2-Fluorobenzyl)thio)-4-(4-Bromophenyl)-4H-1,2,4-Triazol-3-yl)Pyridine () 2-Fluorobenzyl (vs. 2,6-Difluorobenzyl) Ortho-fluorination may increase steric hindrance and dipole interactions

Key Observations :

  • This may improve solubility in polar solvents and binding affinity in biological targets .

Physical Properties

Melting points and synthetic yields vary with substituents:

Compound Melting Point (°C) Synthetic Yield (%) Reference
Target Compound (2,6-Difluorobenzyl) Not reported Not reported -
4-(5-((3-Fluorobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)Pyridine (5q) 146–148 86
4-{4-(4-Bromophenyl)-5-[(4-Methylbenzyl)sulfanyl]-4H-1,2,4-Triazol-3-yl}Pyridine Not reported Not reported
2-((4-Phenyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl)thio)Acetonitrile (5o) 237–240 79

Analysis :

  • High melting points (e.g., 237–240°C for 5o) correlate with polar substituents (e.g., nitrile groups) that strengthen intermolecular forces .
  • The target compound’s 2,6-difluorobenzyl group may elevate its melting point relative to mono-fluorinated analogs due to increased dipole interactions.

Biological Activity

The compound 4-{4-(4-bromophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a member of the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H13BrF2N4SC_{20}H_{13}BrF_2N_4S with a molecular weight of approximately 459.3 g/mol. The structure includes a triazole ring and a pyridine moiety, which are essential for its biological activity.

PropertyValue
Molecular FormulaC20H13BrF2N4SC_{20}H_{13}BrF_2N_4S
Molecular Weight459.3 g/mol
CAS Number1603155

Biological Activity Overview

Triazole derivatives are recognized for their wide-ranging biological activities, including:

  • Antimicrobial Activity : Triazoles have been shown to exhibit significant antifungal and antibacterial properties. For instance, studies have indicated that compounds with triazole structures can effectively inhibit the growth of various pathogenic microorganisms.
  • Anticancer Potential : The triazole scaffold has been associated with anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes or disease pathways. For example, it has been studied for its potential to inhibit tyrosinase, an enzyme implicated in hyperpigmentation and melanoma.

The biological mechanisms through which 4-{4-(4-bromophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine exerts its effects include:

  • Interaction with Enzymes : The compound may bind to active sites of specific enzymes, altering their activity. This is particularly relevant in the context of tyrosinase inhibition.
  • Cellular Uptake and Bioavailability : The presence of functional groups like bromine and difluorobenzyl may enhance solubility and permeability across cellular membranes, facilitating its biological effects.

Case Studies and Research Findings

Several studies have documented the biological activity of triazole derivatives similar to this compound:

  • Antimicrobial Studies : A study evaluated various triazole compounds against Staphylococcus aureus and found that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics like vancomycin .
  • Anticancer Research : Research indicated that triazole-based compounds could induce apoptosis in cancer cell lines through caspase activation pathways .
  • Tyrosinase Inhibition : A series of experiments demonstrated that specific triazole derivatives could effectively inhibit tyrosinase activity at micromolar concentrations, suggesting potential use in treating hyperpigmentation disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the triazole ring and substituents significantly influence biological activity. For example:

  • Bromophenyl Substitution : The presence of bromine enhances antimicrobial potency.
  • Difluorobenzyl Group : This group contributes to increased lipophilicity and enzyme interaction efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.